![molecular formula C25H22N4O B5173826 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5173826.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline, commonly known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinoline-based compounds and has been shown to exhibit promising biological activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The exact mechanism of action of PPQ is not fully understood, but it is believed to act by inhibiting the DNA topoisomerase II enzyme, which is essential for DNA replication and cell division. PPQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, PPQ has been shown to modulate the immune system by increasing the production of cytokines, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
PPQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune system. PPQ has also been found to inhibit the growth of infectious microorganisms by disrupting their DNA replication and cell division. Additionally, PPQ has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
PPQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. PPQ has also been found to exhibit potent biological activity against various diseases, making it a promising candidate for drug development. However, there are also some limitations to using PPQ in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the toxicity and safety of PPQ need to be thoroughly investigated before it can be used as a therapeutic agent.
Future Directions
There are several future directions for PPQ research. First, further studies are needed to elucidate the molecular targets and mechanism of action of PPQ. Second, the toxicity and safety of PPQ need to be thoroughly investigated before it can be used as a therapeutic agent. Third, the potential of PPQ for drug development needs to be explored further, and its efficacy needs to be evaluated in clinical trials. Fourth, the use of PPQ in combination with other drugs needs to be investigated, as it may enhance its therapeutic potential. Finally, the development of novel synthetic derivatives of PPQ could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion:
In conclusion, PPQ is a synthetic compound that has shown promising biological activity against various diseases, including cancer, infectious diseases, and neurological disorders. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PPQ have been discussed in this paper. PPQ has the potential to become a valuable therapeutic agent for the treatment of various diseases, but further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety.
Synthesis Methods
PPQ can be synthesized by a multistep process involving the condensation of 2-pyridinylamine with 4-phenylpiperazine, followed by the reaction with 2-chloroquinoline-3-carboxaldehyde. The final product is obtained after purification and isolation through column chromatography. The synthetic method used for PPQ has been optimized over time, resulting in improved yields and purity of the compound.
Scientific Research Applications
PPQ has shown promising results in various scientific research studies. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. PPQ has also been shown to inhibit the growth of various infectious microorganisms, including bacteria, fungi, and viruses. Additionally, PPQ has been found to exhibit neuroprotective effects and could potentially be used for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-16-14-28(15-17-29)19-8-2-1-3-9-19)21-18-24(23-12-6-7-13-26-23)27-22-11-5-4-10-20(21)22/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTKGEHCGWEDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

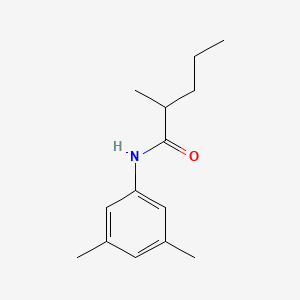
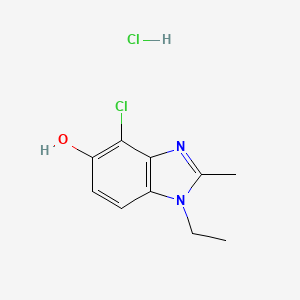
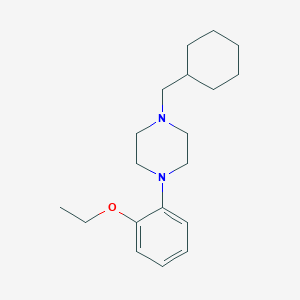
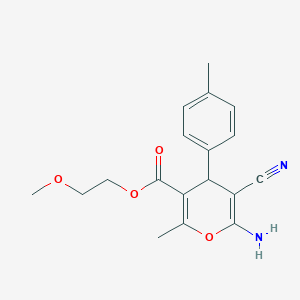
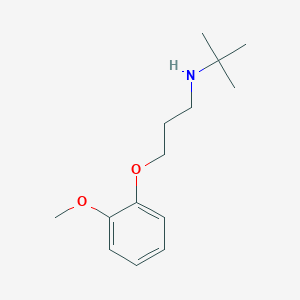
![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)

![3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid](/img/structure/B5173808.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)
![N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5173818.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5173824.png)
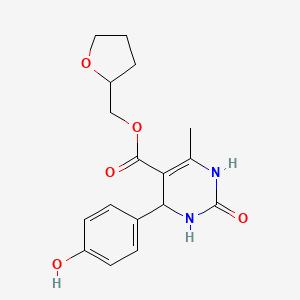
![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)
![dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B5173834.png)